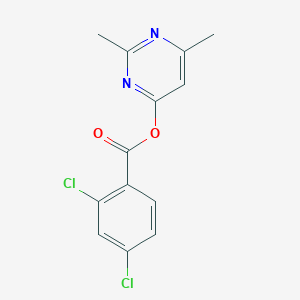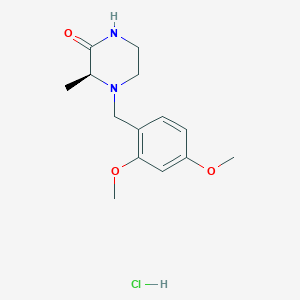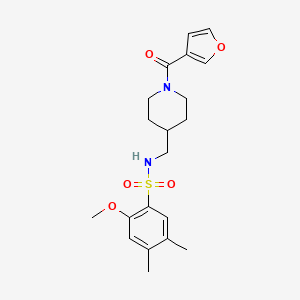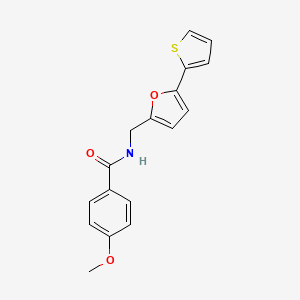
2,6-Dimethyl-4-pyrimidinyl 2,4-dichlorobenzenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimidine derivatives is a topic of interest in several of the provided papers. For instance, novel polyimides derived from a pyridine-containing aromatic dianhydride monomer were synthesized using a two-stage process involving ring-opening polycondensation and thermal or chemical imidization . Another study reports the facile one-pot synthesis of novel pyrimido[4,5-d]pyrimidine derivatives from 6-[(dimethylamino)methylene]aminouracil, demonstrating a convenient method for direct synthesis under thermal conditions . Additionally, the synthesis of N-hydroxyamide-containing heterocycles using 1-hydroxy-4,6-dimethyl-2(1H)-pyrimidinone as a new benzyloxycarbonylating agent is described, highlighting its application in organic synthesis .
Molecular Structure Analysis
The molecular structures of pyrimidine derivatives are crucial for their chemical properties and potential applications. For example, the molecular conformation of a dimethyl pyrimidinylamino compound in the solid state is determined by an intramolecular bifurcated hydrogen-bond system . Another study provides a detailed characterization of a pyrimidin-2-amine derivative, including its crystallization in the triclinic system and the formation of a two-dimensional supramolecular network .
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives is explored in several papers. The study of 6-substituted-2,4-dimethyl-3-pyridinols reveals interesting antioxidant properties, with some derivatives being the most effective phenolic chain-breaking antioxidants reported to date . The reactivity of these compounds towards peroxyl radicals in autoxidation reactions is also examined.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are diverse and depend on their molecular structure. The polyimides containing pyridine moieties exhibit good solubility in aprotic amide solvents, excellent thermal stability, and outstanding mechanical properties . Theoretical studies, including density functional theory (DFT) calculations, provide insights into the molecular electrostatic potential, chemical reactivity, and thermodynamic properties of a pyrimidin-2-amine derivative, which also shows potential as an antibacterial agent .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Microwave Irradiation Synthesis : Davoodnia et al. (2009) explored the synthesis of thieno[2,3-d]pyrimidines via the reaction of 2-amino-4,5-dimethyl- thiophene-3-carboxamide with iso(and isothio) cyanates under microwave irradiation. This process yields various dimethylthieno[2,3-d]pyrimidine derivatives, indicating the chemical versatility of pyrimidinyl compounds in synthetic chemistry (Davoodnia et al., 2009).
- Synthesis of Pyrimidin-6-ones : Vaid et al. (2012) demonstrated an efficient synthesis of 4-chloro-2-pyrrolino[2,3-d]pyrimidin-6-one, starting from dimethyl malonate. This process, which also yields 7-substituted analogues, highlights the potential for creating diverse pyrimidine derivatives for various applications (Vaid et al., 2012).
Chemical Studies and Properties
- Quantum Chemical Calculations : Mamarakhmonov et al. (2016) conducted quantum chemical calculations on various dimethyl-4-oxothieno[2,3-d]pyrimidine derivatives. Their research provides insights into the electronic structures and molecular geometries, crucial for understanding the reactivity and potential applications of these compounds (Mamarakhmonov et al., 2016).
- Cation Tautomerism Studies : Rajam et al. (2017) examined the cation tautomerism in different forms of 4-amino-5-chloro-2,6-dimethylpyrimidinium compounds, revealing insights into their structural and hydrogen bonding properties. This research is significant for understanding the molecular interactions and stability of pyrimidine derivatives (Rajam et al., 2017).
Biological Potential
- Antimicrobial Activity : Abdel-rahman et al. (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines, which were then tested for their antimicrobial activities. Such studies are essential for exploring the potential of pyrimidinyl compounds in pharmaceutical applications (Abdel-rahman et al., 2002).
- Analgesic and Anti-Inflammatory Agents : Alagarsamy et al. (2007) synthesized 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones and evaluated their analgesic and anti-inflammatory properties. This indicates the potential therapeutic uses of such compounds (Alagarsamy et al., 2007).
Safety and Hazards
The safety data sheet of a similar compound, “2-Amino-4,6-dimethylpyrimidine”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Eigenschaften
IUPAC Name |
(2,6-dimethylpyrimidin-4-yl) 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2/c1-7-5-12(17-8(2)16-7)19-13(18)10-4-3-9(14)6-11(10)15/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWGWLYVGGZBSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4-pyrimidinyl 2,4-dichlorobenzenecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2499793.png)
![2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)quinoline](/img/structure/B2499795.png)
![1-methyl-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride](/img/structure/B2499797.png)




![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-4-oxochromene-2-carboxamide](/img/structure/B2499806.png)
![6-[2-(4-bromophenyl)-2-oxoethyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2499807.png)
![N-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2499808.png)


![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2499812.png)